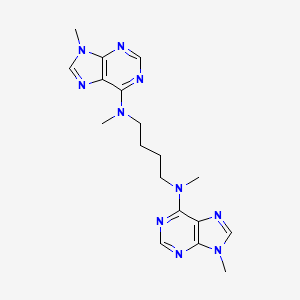
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is a complex organic compound featuring two purine moieties attached to a butane-1,4-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Purine Derivatives: The initial step involves the synthesis of 9-methyl-9H-purine derivatives through alkylation reactions.
Coupling Reaction: The purine derivatives are then coupled with butane-1,4-diamine under controlled conditions. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.
Methylation: The final step involves the methylation of the amine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the purine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in DNA and RNA interactions due to its purine moieties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine involves its interaction with nucleic acids. The purine moieties can intercalate between DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethyl-1-naphthylamine: An aromatic amine with methyl groups attached to the nitrogen atoms.
N,N-Dimethyltryptamine: A tryptamine derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is unique due to its dual purine structure, which allows it to interact specifically with nucleic acids. This property distinguishes it from other similar compounds that lack the purine moieties and, therefore, do not exhibit the same level of biological activity.
Propiedades
Número CAS |
90275-22-2 |
|---|---|
Fórmula molecular |
C18H24N10 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)butane-1,4-diamine |
InChI |
InChI=1S/C18H24N10/c1-25(15-13-17(21-9-19-15)27(3)11-23-13)7-5-6-8-26(2)16-14-18(22-10-20-16)28(4)12-24-14/h9-12H,5-8H2,1-4H3 |
Clave InChI |
HCOVXXYXULXHJX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2N(C)CCCCN(C)C3=NC=NC4=C3N=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
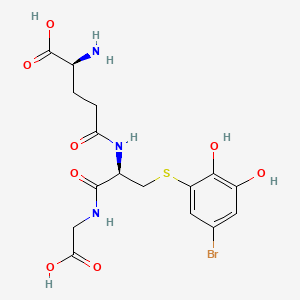


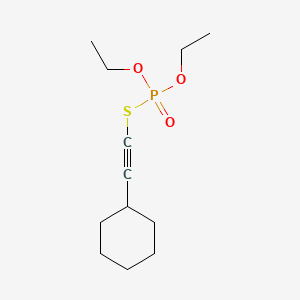
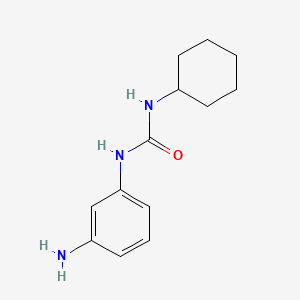
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
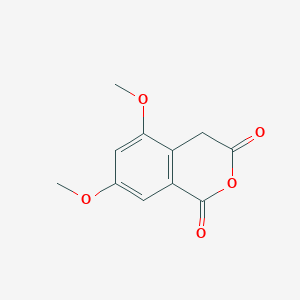
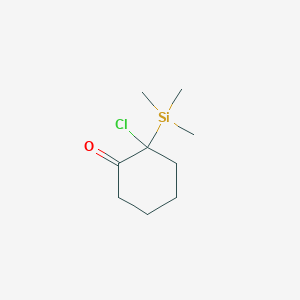
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
